2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone
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Overview
Description
2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE is a synthetic organic compound characterized by the presence of an adamantyl group, a fluorinated aniline moiety, and a phenyl ethanone structure
Preparation Methods
The synthesis of 2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group is introduced through the alkylation of adamantane with a suitable alkylating agent.
Fluorination of Aniline: The aniline moiety is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The fluorinated aniline is then coupled with the adamantylmethyl intermediate through a nucleophilic substitution reaction.
Formation of the Ethanone Structure:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethanone group and formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and binding affinity to target proteins. The fluorinated aniline moiety contributes to the compound’s lipophilicity and ability to penetrate biological membranes. The phenyl ethanone structure allows for interactions with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:
Adamantyl-Substituted Anilines: These compounds share the adamantyl group but differ in the substituents on the aniline ring, affecting their reactivity and applications.
Fluorinated Aromatic Ketones: These compounds have similar fluorinated aromatic structures but may lack the adamantyl group, leading to differences in stability and biological activity.
Phenyl Ethanone Derivatives:
The uniqueness of 2-[(1-ADAMANTYLMETHYL)-4-FLUOROANILINO]-1-PHENYL-1-ETHANONE lies in the combination of the adamantyl, fluorinated aniline, and phenyl ethanone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28FNO |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[N-(1-adamantylmethyl)-4-fluoroanilino]-1-phenylethanone |
InChI |
InChI=1S/C25H28FNO/c26-22-6-8-23(9-7-22)27(16-24(28)21-4-2-1-3-5-21)17-25-13-18-10-19(14-25)12-20(11-18)15-25/h1-9,18-20H,10-17H2 |
InChI Key |
KLGRTPZIRATTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN(CC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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